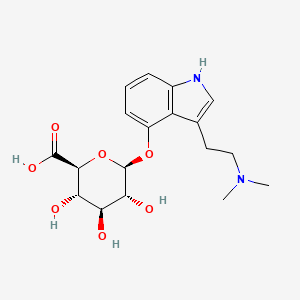

Psilocin O-Glucuronide

Description

Structure

3D Structure

Properties

CAS No. |

514212-83-0 |

|---|---|

Molecular Formula |

C18H24N2O7 |

Molecular Weight |

380.4 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[[3-[2-(dimethylamino)ethyl]-1H-indol-4-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C18H24N2O7/c1-20(2)7-6-9-8-19-10-4-3-5-11(12(9)10)26-18-15(23)13(21)14(22)16(27-18)17(24)25/h3-5,8,13-16,18-19,21-23H,6-7H2,1-2H3,(H,24,25)/t13-,14-,15+,16-,18+/m0/s1 |

InChI Key |

QPZFVYCQQOLROG-RNGZQALNSA-N |

Isomeric SMILES |

CN(C)CCC1=CNC2=C1C(=CC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |

Canonical SMILES |

CN(C)CCC1=CNC2=C1C(=CC=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Chemical Synthesis and Characterization of Psilocin O-Glucuronide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psilocin O-glucuronide is the primary phase II metabolite of psilocin, the pharmacologically active metabolite of psilocybin.[1] Upon ingestion of psilocybin, it is rapidly dephosphorylated to psilocin, which is then extensively conjugated by uridine (B1682114) 5'-diphospho-glucuronosyltransferases (UGTs), primarily UGT1A10 in the small intestine and UGT1A9 in the liver, to form this compound.[1][2][3] This process is a key detoxification pathway that renders the psychoactive psilocin inert and facilitates its excretion.[1] Due to its greater stability compared to the parent compound, this compound is a critical biomarker in clinical and forensic toxicology, offering a more reliable and extended window for detecting psilocybin intake.[1][4][5] The availability of a well-characterized reference standard is therefore essential for accurate analytical measurements and for advancing research in psychedelic medicine.[1]

This technical guide provides an in-depth overview of the chemical and enzymatic synthesis of this compound, along with its analytical characterization. It is intended to serve as a comprehensive resource for researchers and professionals in drug development and related scientific fields.

Chemical Synthesis of this compound

A two-step chemical synthesis of this compound has been reported, providing a method for obtaining this metabolite for research and as a reference standard.[4][5] The general approach involves the reaction of psilocin with an activated glucuronyl donor, followed by a deprotection step to yield the final product.[1]

Experimental Protocol: Two-Step Chemical Synthesis

This protocol is based on the methodology described by Martin et al. (2014).

Step 1: Glucuronidation of Psilocin

-

Reactants: Psilocin and methyl 2,3,4-tri-O-isobutyryl-1-O-trichloroacetimidoyl-α-d-glucopyranuronate are used as the primary reactants.[4]

-

Reaction Conditions: The specific solvent, temperature, and catalyst (e.g., a Lewis acid) are critical for the successful coupling of the glucuronide moiety to the 4-hydroxyl group of psilocin. While the abstract does not provide these details, a typical Koenigs-Knorr or Schmidt glycosylation reaction would be employed here.

-

Purification: The resulting protected psilocin glucuronide is purified from the reaction mixture using chromatographic techniques, such as flash column chromatography.

Step 2: Deprotection

-

Reactant: The purified, protected psilocin glucuronide from Step 1.

-

Reaction Conditions: The isobutyryl protecting groups are removed from the glucuronide moiety. This is typically achieved by base-catalyzed hydrolysis, for example, using sodium methoxide (B1231860) in methanol. The reaction is generally carried out at room temperature until completion.

-

Purification: The final product, this compound, is purified using high-performance liquid chromatography (HPLC) to ensure high purity.

Chemical Synthesis Pathway

Caption: Two-step chemical synthesis of this compound.

Enzymatic Synthesis of this compound

An alternative to chemical synthesis is an enzyme-assisted approach, which mimics the biological metabolic pathway. This method utilizes liver microsomes, which contain the necessary UGT enzymes, to catalyze the glucuronidation of psilocin.

Experimental Protocol: Enzyme-Assisted Synthesis

This protocol is based on the methodology described by Shoda et al. (2011).[6]

-

Preparation of Microsomes: Rat liver microsomes are prepared and pre-treated with a substance like Aroclor 1254 to induce the expression of UGT enzymes.[6]

-

Incubation:

-

Reactants: Psilocin is incubated with the prepared rat liver microsomes.

-

Cofactor: Uridine 5'-diphospho-glucuronic acid (UDPGA) is a crucial cofactor that serves as the donor of the glucuronic acid moiety.[6]

-

Conditions: The incubation is carried out for an extended period, for example, 20 hours, at a physiological temperature (e.g., 37°C) and pH to ensure optimal enzyme activity.[6]

-

-

Purification: The reaction is quenched, and the mixture is processed to remove proteins and other cellular components. This compound is then purified from the supernatant using HPLC.[6]

Enzymatic Synthesis Workflow

Caption: Workflow for the enzyme-assisted synthesis of this compound.

Quantitative Data Summary

The following table summarizes the quantitative data from the reported synthesis methods.

| Parameter | Chemical Synthesis (Martin et al., 2014) | Enzymatic Synthesis (Shoda et al., 2011) |

| Starting Material | Psilocin | Psilocin |

| Glucuronic Acid Donor | Methyl 2,3,4-tri-O-isobutyryl-1-O-trichloroacetimidoyl-α-d-glucopyranuronate | UDPGA |

| Catalyst/Enzyme | Lewis Acid (inferred) | Rat Liver Microsomes (UGTs) |

| Yield | Not specified in abstract | 19% |

| Amount Produced | Not specified in abstract | 3.6 mg |

Characterization of this compound

Thorough analytical characterization is crucial to confirm the structure and purity of the synthesized this compound. The primary techniques employed are mass spectrometry and nuclear magnetic resonance spectroscopy.[6][7]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which aids in structural elucidation.

-

Technique: Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are commonly used.[8][9]

-

Expected m/z: The expected precursor ion [M+H]⁺ for this compound (C₁₈H₂₄N₂O₇) is approximately 381.1584.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms. Both ¹H and ¹³C NMR are used for complete characterization.[7]

-

¹H NMR: Provides information on the number and types of protons and their neighboring atoms.

-

¹³C NMR: Provides information on the carbon skeleton of the molecule.

-

2D NMR (e.g., COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, confirming the attachment of the glucuronide moiety to the 4-position of the indole (B1671886) ring of psilocin.

Conclusion

This technical guide has outlined the key methodologies for the chemical and enzymatic synthesis of this compound, a critical metabolite for forensic and clinical research. The detailed protocols and characterization data provide a foundation for researchers to produce and verify this important reference standard. The availability of pure this compound will facilitate more accurate quantification in biological samples, leading to a better understanding of psilocybin's pharmacokinetics and metabolism.

References

- 1. This compound Reference Standard [benchchem.com]

- 2. Frontiers | In vitro and in vivo metabolism of psilocybin’s active metabolite psilocin [frontiersin.org]

- 3. In vitro and in vivo metabolism of psilocybin’s active metabolite psilocin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, hydrolysis and stability of psilocin glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Enzyme-assisted synthesis of the glucuronide conjugate of psilocin, an hallucinogenic component of magic mushrooms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1H Nuclear Magnetic Resonance: A Future Approach to the Metabolic Profiling of Psychedelics in Human Biofluids? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Optimized glucuronide hydrolysis for the detection of psilocin in human urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound | CAS 514212-83-0 | LGC Standards [lgcstandards.com]

An In-Depth Technical Guide to the Discovery and Isolation of Psilocin O-Glucuronide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of psilocin O-glucuronide, the primary metabolite of the psychoactive compound psilocin. Psilocybin, a naturally occurring psychedelic prodrug, is rapidly dephosphorylated to psilocin in the body. Psilocin then undergoes extensive phase II metabolism, primarily through glucuronidation, to form this compound. This metabolite is of significant interest in pharmacology, toxicology, and clinical research due to its high abundance in biological fluids and its distinct physicochemical properties compared to its parent compound. This document details the metabolic pathway, methods of synthesis and isolation, analytical techniques for quantification, and the known pharmacological profile of this compound, serving as a vital resource for professionals in the field of psychedelic research and drug development.

Introduction

The resurgence of interest in psilocybin for potential therapeutic applications has necessitated a thorough understanding of its metabolic fate in humans. Upon ingestion, psilocybin is rapidly converted to its pharmacologically active metabolite, psilocin.[1] Psilocin's journey through the body culminates in its conjugation with glucuronic acid, a process that renders it more water-soluble and facilitates its excretion. The resulting compound, this compound, is the most abundant metabolite of psilocybin found in urine and plasma.[2][3] Its stability and prevalence make it a crucial analyte for pharmacokinetic studies and for the forensic determination of psilocybin use. This guide will delve into the technical aspects of this important metabolite.

Metabolic Pathway of Psilocybin to this compound

The metabolic cascade from psilocybin to this compound is a multi-step enzymatic process that primarily occurs in the gut and liver.

-

Dephosphorylation: Psilocybin is a prodrug that is biologically inactive until it undergoes dephosphorylation. This reaction is catalyzed by alkaline phosphatases in the intestines, converting psilocybin into the psychoactive compound, psilocin.[1]

-

Glucuronidation: Psilocin is then metabolized in the liver and small intestine by UDP-glucuronosyltransferase (UGT) enzymes.[2][3] Specifically, UGT1A10, which is highly expressed in the small intestine, and UGT1A9, prevalent in the liver, are the primary enzymes responsible for conjugating a glucuronic acid moiety to the 4-hydroxyl group of psilocin.[2] This process, known as glucuronidation, significantly increases the polarity and molecular weight of psilocin, thereby facilitating its renal excretion.[2]

The metabolic pathway can be visualized as a clear progression from the ingested prodrug to the excreted metabolite.

Synthesis and Isolation of this compound

The availability of pure this compound as a reference standard is essential for accurate analytical quantification. Both chemical and enzyme-assisted synthesis methods have been developed.

Chemical Synthesis

A two-step chemical synthesis has been reported, which involves the coupling of psilocin with a protected glucuronic acid donor followed by deprotection.[4][5]

Experimental Protocol: Two-Step Chemical Synthesis

Step 1: Glycosylation

-

Reactants: Psilocin and methyl (2,3,4-tri-O-isobutyryl-1-trichloroacetimidoyl)-α-D-glucopyranuronate.

-

Solvent: Dichloromethane (DCM).

-

Catalyst: Boron trifluoride diethyl etherate (BF₃·OEt₂).

-

Procedure:

-

Dissolve psilocin and the glucuronic acid donor in anhydrous DCM under an inert atmosphere (e.g., argon).

-

Cool the reaction mixture to -78 °C.

-

Add BF₃·OEt₂ dropwise to the cooled solution.

-

Allow the reaction to proceed for a specified time (e.g., 10 minutes) while monitoring the progress by thin-layer chromatography (TLC).

-

Quench the reaction by adding a suitable reagent (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent and dry the organic layer.

-

Step 2: Deprotection

-

Reactant: The protected this compound from Step 1.

-

Reagent: Sodium hydroxide (B78521) (NaOH) in methanol (B129727).

-

Procedure:

-

Dissolve the protected compound in methanol.

-

Add a solution of NaOH in methanol and stir at room temperature.

-

Monitor the deprotection by TLC or HPLC.

-

Neutralize the reaction mixture and purify the final product.

-

Purification:

-

The crude this compound is typically purified using high-performance liquid chromatography (HPLC) to yield the pure compound.[6]

Enzyme-Assisted Synthesis

An alternative approach utilizes the enzymatic activity of liver microsomes to synthesize this compound.[6]

Experimental Protocol: Enzyme-Assisted Synthesis

-

Enzyme Source: Aroclor 1254 pretreated rat liver microsomes.

-

Substrates: Psilocin and uridine (B1682114) 5'-diphosphoglucuronic acid (UDPGA) as the cofactor.

-

Procedure:

-

Incubate psilocin and UDPGA with the rat liver microsomes in a suitable buffer at 37°C.

-

The incubation is typically carried out for an extended period (e.g., 20 hours).

-

Terminate the reaction and purify the product.

-

Purification:

-

Purification is achieved via HPLC to isolate this compound from the reaction mixture, resulting in a yield of approximately 19%.[6]

Isolation from Biological Samples

For research purposes, this compound can be isolated from biological matrices such as urine or plasma using solid-phase extraction (SPE).

Experimental Protocol: Solid-Phase Extraction from Plasma

-

Sample Pre-treatment:

-

Thaw frozen plasma samples at room temperature.

-

Vortex the sample to ensure homogeneity.

-

Add a protein precipitating agent (e.g., 4% phosphoric acid in water) and vortex.

-

Centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant for SPE.

-

-

SPE Cartridge Conditioning:

-

Condition a mixed-mode polymeric SPE cartridge with methanol followed by deionized water.

-

-

Sample Loading:

-

Load the pre-treated plasma supernatant onto the conditioned SPE cartridge.

-

-

Washing:

-

Wash the cartridge with an aqueous solution (e.g., 5% ammonium (B1175870) hydroxide in water) to remove polar interferences.

-

Wash with a weak organic solution (e.g., 20% methanol in water) to remove less polar interferences.

-

-

Elution:

-

Elute the this compound with an acidified organic solvent (e.g., methanol containing 2% formic acid).

-

-

Dry Down and Reconstitution:

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in the mobile phase for subsequent analysis.

-

Analytical Characterization

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound.

Experimental Protocol: LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A C18 or similar reversed-phase column is typically used.

-

Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) with 0.1% formic acid).

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive mode is commonly employed.

-

Detection: Selected reaction monitoring (SRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and an internal standard.

-

| Parameter | Value | Reference |

| LC Column | C18 reversed-phase | [7] |

| Mobile Phase A | 0.1% Formic acid in water | [7] |

| Mobile Phase B | 0.1% Formic acid in acetonitrile | [7] |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | [7] |

Physicochemical Properties and Stability

This compound exhibits significantly different physicochemical properties compared to psilocin.

-

Solubility: The addition of the glucuronic acid moiety dramatically increases the water solubility of the molecule.

-

Stability: this compound is considerably more stable than psilocin, particularly in biological matrices.[4][5] Psilocin is prone to oxidation, whereas the glucuronide conjugate shows greater long-term stability in frozen serum and urine samples and better short-term stability in whole blood at room temperature.[4][5] The exclusion of light can further prolong the stability of aqueous solutions.[8]

| Condition | Psilocin Stability | This compound Stability | Reference |

| Long-term (6 months, frozen) | Less stable | More stable | [4][5] |

| Short-term (1 week, room temp. in whole blood) | Less stable | More stable | [4][5] |

| Aqueous solution (light exposure) | Prone to degradation | More stable, but light protection recommended | [8] |

Pharmacological Profile

Current evidence suggests that this compound is pharmacologically inactive at the primary psychedelic target, the serotonin (B10506) 2A (5-HT₂A) receptor.[9] The bulky glucuronide group likely hinders the binding of the molecule to the receptor's active site.

For comparison, psilocin has a high affinity for several serotonin receptors.

| Receptor Subtype | Psilocin Binding Affinity (Ki, nM) | Reference |

| 5-HT₂A | ~6 | [7] |

| 5-HT₂C | ~14 | [7] |

| 5-HT₁A | ~100 | [7] |

The lack of significant pharmacological activity of this compound underscores its role as a detoxification and elimination product.

Conclusion

This compound is a key metabolite in the disposition of psilocybin. Its discovery and the methods for its isolation and synthesis have been pivotal in advancing our understanding of the pharmacokinetics of psilocybin. As research into the therapeutic potential of psychedelics continues to expand, a thorough understanding of their metabolic pathways and the properties of their metabolites is paramount for ensuring safety and efficacy in clinical settings. This technical guide provides a foundational resource for researchers and drug development professionals, consolidating the current knowledge on the discovery and isolation of this important molecule.

References

- 1. Quantitation of psilocin in human plasma by high-performance liquid chromatography and electrochemical detection: comparison of liquid-liquid extraction with automated on-line solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | In vitro and in vivo metabolism of psilocybin’s active metabolite psilocin [frontiersin.org]

- 3. Psilocybin in neuropsychiatry: a review of its pharmacology, safety, and efficacy | CNS Spectrums | Cambridge Core [cambridge.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, hydrolysis and stability of psilocin glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enzyme-assisted synthesis of the glucuronide conjugate of psilocin, an hallucinogenic component of magic mushrooms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. atlasspores.academy [atlasspores.academy]

- 8. Investigation into the temporal stability of aqueous standard solutions of psilocin and psilocybin using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Glucuronidation of Psilocin: A Technical Guide to its Core Metabolic Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psilocybin, a naturally occurring psychedelic prodrug found in certain species of mushrooms, undergoes rapid dephosphorylation in the body to its pharmacologically active metabolite, psilocin. The primary route of detoxification and elimination of psilocin is through glucuronidation, a phase II metabolic process that conjugates psilocin with glucuronic acid to form the more water-soluble and readily excretable metabolite, Psilocin O-Glucuronide. This technical guide provides an in-depth exploration of this critical metabolic pathway, offering quantitative data, detailed experimental protocols, and visual representations of the processes involved. Understanding the nuances of psilocin glucuronidation is paramount for the development of safe and effective therapeutic applications of psilocybin.

The Metabolic Pathway: From Psilocin to this compound

The conversion of psilocin to this compound is catalyzed by a class of enzymes known as UDP-glucuronosyltransferases (UGTs). Research has identified two key UGT isoforms responsible for this biotransformation: UGT1A10 and UGT1A9.[1][2][3] These enzymes are strategically located to efficiently metabolize psilocin both at the site of absorption and systemically.

Key Enzymes and Their Roles:

-

UGT1A10: This enzyme is predominantly expressed in the small intestine.[2][3][4] Its location suggests a significant role in the first-pass metabolism of orally ingested psilocybin, where it rapidly glucuronidates psilocin as it is absorbed.[2][3]

-

UGT1A9: Found in high concentrations in the liver, UGT1A9 is considered the primary contributor to the systemic glucuronidation of psilocin that has entered circulation.[2][3][4]

The overarching metabolic journey begins with the ingestion of psilocybin, which is swiftly converted to psilocin by alkaline phosphatases.[5][6] Psilocin then undergoes extensive glucuronidation, with studies indicating that a major portion of psilocin is metabolized via this pathway.[7] The resulting this compound is the main urinary metabolite.[5][8]

Quantitative Data

The following tables summarize the key quantitative data related to the glucuronidation of psilocin.

Table 1: Enzyme Kinetics of Psilocin Glucuronidation

| Enzyme | Km (mM) | Vmax (nmol/min/mg) | Source |

| UGT1A10 | 3.8 | 2.5 | [2][9] |

| UGT1A9 | 1.0 (intermediate affinity) | Not explicitly stated, but lower than UGT1A10 | [2][9] |

Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for the substrate. Vmax (maximum reaction velocity) represents the maximum rate of the reaction.

Table 2: Psilocin and Metabolite Pharmacokinetics

| Parameter | Value | Source |

| Psilocin Bioavailability | 52.7 ± 20% | [10] |

| Psilocin Elimination Half-Life | 1.5 to 4 hours | [10][11] |

| Psilocin-O-Glucuronide Half-Life (Humans) | ~4 hours | [7] |

| Unconjugated Psilocin in Urine (24h) | 1.5% of administered psilocybin dose | [7] |

| Psilocin-O-Glucuronide in Urine (24h) | ~20% of orally administered psilocybin | [3] |

| 4-HIAA in Urine (24h) | ~33% of psilocybin dose | [7][12] |

Experimental Protocols

This section provides a detailed methodology for a key in vitro experiment used to characterize the glucuronidation of psilocin.

In Vitro Glucuronidation of Psilocin Assay

This protocol is adapted from studies investigating the activity of recombinant human UGTs and human liver and intestinal microsomes.[2]

Objective: To determine the rate of psilocin glucuronidation by specific UGT enzymes or microsomal preparations.

Materials:

-

Psilocin

-

UDP-glucuronic acid (UDPGA)

-

Recombinant human UGT1A9 and UGT1A10 enzymes (or human liver/intestinal microsomes - HLM/HIM)

-

Phosphate (B84403) buffer (50 mM, pH 7.4)

-

Magnesium chloride (MgCl2, 10 mM)

-

DL-dithiothreitol (DTT, 1 mM - for psilocin stability)[13]

-

Alamethicin (B1591596) (for microsomal assays)

-

Ice-cold 4 M perchloric acid

-

Bovine Serum Albumin (BSA, fatty-acid-free, up to 2%)[13]

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV or mass spectrometry)

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture consisting of phosphate buffer, MgCl2, and DTT. For microsomal assays, include alamethicin at a final concentration of 5% of the microsomal protein concentration. The inclusion of up to 2% fatty-acid-free BSA can enhance the reaction by removing potential inhibitory fatty acids.[13]

-

Enzyme/Microsome Addition: Add the specified amount of recombinant UGT enzyme or microsomal protein (e.g., 0.05–1.5 mg/ml).

-

Pre-incubation: Incubate the mixture for 30 minutes at room temperature, followed by a 5-minute incubation at 37°C. This step is to allow for temperature equilibration.

-

Reaction Initiation: Initiate the glucuronidation reaction by adding UDPGA to a final concentration of 5 mM. The reaction should be carried out at 37°C and protected from light.

-

Time-course Sampling: At various time points (e.g., 0, 15, 30, 60, 90, 120, 180, and 240 minutes), take aliquots of the reaction mixture.[7][12]

-

Reaction Termination: Immediately terminate the reaction in the collected aliquots by adding 10 μl of ice-cold 4 M perchloric acid.

-

Sample Preparation for Analysis: Centrifuge the terminated reaction samples to pellet the precipitated protein. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentrations of psilocin and the formed this compound.

Other Metabolic Pathways

While glucuronidation is the primary metabolic route for psilocin, other pathways contribute to its overall metabolism. These include:

-

Oxidative Deamination: Monoamine oxidase (MAO), particularly MAO-A, can metabolize psilocin to 4-hydroxyindole-3-acetaldehyde (4-HIA).[7][12] This intermediate is then further oxidized to 4-hydroxyindole-3-acetic acid (4-HIAA) or reduced to 4-hydroxytryptophol (4-HTP).[7][12]

-

CYP450-mediated Metabolism: Cytochrome P450 enzymes, such as CYP2D6 and CYP3A4, are also involved in psilocin metabolism, although their role appears to be less significant than glucuronidation.[10][11] They may be involved in the formation of minor metabolites like norpsilocin.[7]

Conclusion

The metabolic transformation of psilocin to this compound, primarily mediated by UGT1A10 and UGT1A9, is a rapid and efficient process crucial for the detoxification and elimination of this psychoactive compound. A thorough understanding of this pathway, including the kinetics of the enzymes involved and the factors that may influence their activity, is essential for the advancement of psilocybin-based therapeutics. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals working to unlock the full therapeutic potential of psilocybin while ensuring patient safety. Further research into potential drug-drug interactions involving the UGT enzymes and the influence of genetic polymorphisms on psilocin metabolism will be critical in personalizing treatment regimens and optimizing clinical outcomes.

References

- 1. Psilocybin - Wikipedia [en.wikipedia.org]

- 2. Glucuronidation of Psilocin and 4-Hydroxyindole by the Human UDP-Glucuronosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Seeking the Psilocybiome: Psychedelics meet the microbiota-gut-brain axis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. blossomanalysis.com [blossomanalysis.com]

- 6. blossomanalysis.com [blossomanalysis.com]

- 7. Frontiers | In vitro and in vivo metabolism of psilocybin’s active metabolite psilocin [frontiersin.org]

- 8. Metabolism of psilocybin and psilocin: clinical and forensic toxicological relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Glucuronidation of psilocin and 4-hydroxyindole by the human UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 11. Pharmacokinetics of Psilocybin: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro and in vivo metabolism of psilocybin’s active metabolite psilocin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Pharmacokinetics of Psilocin O-Glucuronide: A Technical Overview for Researchers

An In-Depth Guide to the Metabolism, Quantification, and Pharmacokinetic Profile of the Primary Metabolite of Psilocin in Humans.

Introduction

Psilocybin, a naturally occurring psychedelic prodrug found in numerous species of fungi, has garnered significant attention for its potential therapeutic applications in a range of psychiatric disorders. Upon ingestion, psilocybin is rapidly dephosphorylated to its pharmacologically active metabolite, psilocin. Psilocin itself is then subject to extensive metabolism, primarily through glucuronidation, leading to the formation of psilocin O-glucuronide. This glucuronide conjugate is the principal metabolite of psilocin found in systemic circulation and is a key determinant in the overall pharmacokinetic profile of psilocybin. Understanding the pharmacokinetics of this compound is therefore critical for drug development professionals, scientists, and researchers in optimizing dosing strategies and ensuring the safety and efficacy of psilocybin-based therapies. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics of this compound in humans, including its metabolic pathway, quantitative data, and the experimental protocols used for its analysis.

Metabolic Pathway of Psilocybin to this compound

The metabolic journey from psilocybin to this compound is a two-step process involving dephosphorylation followed by glucuronidation.

-

Dephosphorylation of Psilocybin to Psilocin: Following oral administration, psilocybin is rapidly and almost completely converted to psilocin. This enzymatic removal of the phosphate (B84403) group is primarily mediated by alkaline phosphatases in the intestine and liver.

-

Glucuronidation of Psilocin: Psilocin is then efficiently metabolized in the liver and small intestine by UDP-glucuronosyltransferase (UGT) enzymes, specifically UGT1A9 and UGT1A10, to form this compound.[1] This process involves the covalent attachment of a glucuronic acid moiety to the hydroxyl group of psilocin, rendering the molecule more water-soluble and facilitating its excretion.

Plasma concentrations of this conjugated form of psilocin are significantly higher, approximately four-fold, than those of free psilocin.[2]

Metabolic conversion of psilocybin to this compound.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for both psilocin and its major metabolite, this compound, following oral administration of psilocybin in healthy human subjects. This data is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds.

Table 1: Pharmacokinetic Parameters of Psilocin and this compound After a Single Oral Dose of 25 mg Psilocybin [3]

| Analyte | Cmax (ng/mL) [mean ± SD] | Tmax (h) [mean ± SD] | t1/2 (h) [mean ± SD] |

| Psilocin | 19.2 ± 4.0 | 2.3 ± 0.77 | 2.1 ± 0.3 |

| This compound | 78.3 ± 7.9 | 3.67 ± 1.53 | 3.58 ± 1.2 |

Table 2: Pharmacokinetic Parameters of Psilocin and this compound After a Single Oral Dose of 20 mg Psilocybin [3]

| Analyte | Cmax (ng/mL) | Tmax (h) | t1/2 (h) |

| Psilocin | 17 | 2.1 | 2.3 |

| This compound | 70 | 4.4 | 3.2 |

Approximately 20% of an orally administered dose of psilocybin is excreted in the urine as this compound within 24 hours.[2] The elimination half-life of this compound in humans is approximately 4 hours.[2]

Experimental Protocols

The quantification of psilocin and this compound in biological matrices presents analytical challenges due to the inherent instability of psilocin. The following outlines a typical experimental workflow for the analysis of these compounds in human plasma.

Workflow for this compound analysis.

A detailed methodology for the quantification of psilocin and its metabolites is described below:

1. Sample Collection and Handling:

-

Whole blood samples are collected from subjects at predetermined time points following psilocybin administration, typically into tubes containing an anticoagulant such as EDTA.

-

Plasma is separated by centrifugation and stored at -80°C until analysis to minimize degradation of the analytes.

2. Sample Preparation and Analysis:

-

To quantify the total amount of psilocin (free and conjugated), plasma samples undergo enzymatic hydrolysis. This is a critical step where a β-glucuronidase enzyme is used to cleave the glucuronic acid from this compound, converting it back to psilocin.

-

Following hydrolysis, the samples are subjected to a cleanup procedure, commonly solid-phase extraction (SPE), to remove interfering substances from the plasma matrix.

-

The extracted samples are then analyzed using a highly sensitive and specific analytical technique, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method allows for the accurate quantification of psilocin.

-

By analyzing samples with and without the hydrolysis step, the concentrations of both free psilocin and this compound can be determined.

Conclusion

This compound is the major metabolite of psilocybin in humans, and its pharmacokinetic profile is a key factor in the overall disposition of the drug. The rapid and extensive conversion of psilocin to its glucuronide conjugate results in higher plasma concentrations and a longer half-life compared to the parent compound. The data and methodologies presented in this guide provide a foundational understanding for researchers and drug development professionals working with psilocybin. Further research is warranted to fully elucidate the potential pharmacological activity of this compound and its contribution to the overall effects of psilocybin. Accurate and validated analytical methods are paramount for the continued clinical development of psilocybin as a therapeutic agent.

References

The Role of UGT1A10 and UGT1A9 in the Formation of Psilocin O-Glucuronide: A Technical Guide

Introduction

Psilocybin, the primary psychoactive component in numerous species of fungi, is a prodrug that undergoes rapid dephosphorylation in the body to its pharmacologically active metabolite, psilocin.[1][2] The primary metabolic pathway for psilocin is Phase II glucuronidation, which results in the formation of psilocin-O-glucuronide, a more water-soluble conjugate that is readily excreted.[3][4] This conjugation is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. Extensive in vitro studies have identified two key isoforms, UGT1A10 and UGT1A9, as the principal enzymes responsible for this biotransformation.[5][6] Understanding the distinct roles and kinetic properties of these two enzymes is critical for drug development, clinical pharmacology, and forensic toxicology. This guide provides an in-depth examination of the roles of UGT1A10 and UGT1A9 in psilocin O-glucuronidation, summarizing key quantitative data and experimental protocols.

Metabolic Pathway of Psilocin Glucuronidation

Psilocin's structure, which features a phenolic hydroxyl group, makes it an ideal substrate for glucuronidation. This reaction involves the transfer of glucuronic acid from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the psilocin molecule. Research using a panel of 19 recombinant human UGT enzymes has demonstrated that UGT1A10 possesses the highest catalytic activity towards psilocin.[5][6] However, UGT1A9 is also a significant contributor, primarily due to its high expression levels in the liver.[5][7]

Quantitative Analysis of Enzyme Kinetics

The kinetic profiles of UGT1A10 and UGT1A9 reveal their distinct contributions to psilocin metabolism. UGT1A10 acts as a high-turnover, low-affinity enzyme, suggesting it is highly efficient at metabolizing psilocin when substrate concentrations are high, such as in the gastrointestinal tract following oral administration.[5][6][8] In contrast, UGT1A9 displays more complex, biphasic kinetics, indicating a more nuanced role, likely involving both intermediate and very low-affinity binding sites.[5][6]

Table 1: Summary of Enzyme Kinetic Parameters for Psilocin Glucuronidation

| Enzyme | Kinetic Model | Km (mM) | Vmax (nmol/min/mg) | Reference |

| UGT1A10 | Michaelis-Menten | 3.8 | 2.5 | [5][6] |

| UGT1A9 | Biphasic (two-site) | 1.0 (Km1) | Not directly comparable | [5][6] |

Note: The kinetics of psilocin glucuronidation by UGT1A9 are complex and do not fit a simple Michaelis-Menten model; therefore, a direct Vmax comparison is not appropriate. The model suggests an intermediate affinity component (Km1 = 1.0 mM) and a second, very low-affinity component.[5][6]

Experimental Protocols

The characterization of UGT1A10 and UGT1A9 activity is typically performed using in vitro assays with recombinant enzymes or human tissue microsomes.

This protocol is synthesized from methodologies described for screening and kinetic analysis of psilocin glucuronidation.[5][9]

1. Reagents and Materials:

-

Recombinant human UGT1A9 or UGT1A10 protein

-

Human Liver Microsomes (HLM) or Human Intestinal Microsomes (HIM)

-

Psilocin substrate

-

Uridine 5'-diphospho-glucuronic acid (UDPGA), trisodium (B8492382) salt

-

Buffer: 50 mM Phosphate (B84403) buffer, pH 7.4

-

Cofactors: 10 mM MgCl2

-

Reducing Agent: 1 mM Dithiothreitol (DTT) (for psilocin stability)

-

Permeabilizing Agent: Alamethicin (for microsomal assays)

-

Reaction Termination Solution: 4 M Perchloric acid, ice-cold

-

Analytical standards: Psilocin-O-glucuronide

2. Incubation Procedure:

-

Prepare a reaction mixture containing phosphate buffer, MgCl2, DTT, and the enzyme source (e.g., recombinant UGT at 0.20-0.25 mg/mL).[5] For microsomal assays, include alamethicin.

-

Add varying concentrations of psilocin substrate to the reaction mixture. For kinetic studies, concentrations may range from 50 µM to 5000 µM.[5]

-

Pre-incubate the mixture for 5 minutes at 37°C.

-

Initiate the glucuronidation reaction by adding UDPGA to a final concentration of 5 mM.[5]

-

Incubate at 37°C for a predetermined linear time (e.g., 60 minutes), protected from light.[5]

-

Terminate the reaction by adding 10 µl of ice-cold 4 M perchloric acid.[5]

-

Centrifuge the samples to pellet the precipitated protein.

3. Analytical Method:

-

Analyze the supernatant for the formation of psilocin-O-glucuronide.

-

Quantification is performed using a validated High-Performance Liquid Chromatography (HPLC) method with UV or mass spectrometry (LC-MS/MS) detection.[5]

-

The mobile phase often consists of a gradient of 0.1% formic acid in water and an organic solvent like methanol (B129727) or acetonitrile.[5]

Physiological Significance and Location of Metabolism

The distinct kinetic properties and tissue expression patterns of UGT1A10 and UGT1A9 suggest a complementary, two-stage model for psilocin metabolism in the body. UGT1A10 is highly expressed in the small intestine, while UGT1A9 expression is most prominent in the liver.[5][10]

This leads to the following physiological model:

-

First-Pass Metabolism (Intestine): After oral ingestion, psilocin is subject to extensive first-pass metabolism in the small intestine, primarily catalyzed by the high-activity UGT1A10 enzyme.[1][5][8]

-

Systemic Metabolism (Liver): Psilocin that escapes intestinal metabolism and enters the systemic circulation is then efficiently metabolized in the liver by the highly expressed UGT1A9 enzyme.[5][6][8]

This division of labor ensures efficient detoxification and clearance of psilocin, regardless of the route of administration or absorption site.

UGT1A10 and UGT1A9 are the primary enzymes responsible for the O-glucuronidation of psilocin. They exhibit distinct but complementary roles defined by their kinetic properties and tissue-specific expression. UGT1A10 is a low-affinity, high-capacity enzyme that dominates first-pass metabolism in the intestine.[5][6] UGT1A9, characterized by its high expression in the liver and complex kinetics, is crucial for clearing psilocin that reaches systemic circulation.[5][8] A thorough understanding of these enzymes is essential for predicting drug-drug interactions, interpreting pharmacokinetic data, and developing psilocybin-based therapeutics.

References

- 1. ricardinis.pt [ricardinis.pt]

- 2. Psilocybin - Wikipedia [en.wikipedia.org]

- 3. Frontiers | In vitro and in vivo metabolism of psilocybin’s active metabolite psilocin [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Glucuronidation of Psilocin and 4-Hydroxyindole by the Human UDP-Glucuronosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glucuronidation of psilocin and 4-hydroxyindole by the human UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] Glucuronidation of Psilocin and 4-Hydroxyindole by the Human UDP-Glucuronosyltransferases | Semantic Scholar [semanticscholar.org]

- 9. In vitro and in vivo metabolism of psilocybin’s active metabolite psilocin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. UGT1A1 and UGT1A9 Are Responsible for Phase II Metabolism of Tectorigenin and Irigenin In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Stability of Psilocin O-Glucuronide in Biological Matrices

This technical guide provides a comprehensive overview of the stability of this compound (PCG), the primary metabolite of psilocin, in various biological matrices. Understanding the stability of this key analyte is crucial for accurate toxicological analysis, pharmacokinetic studies, and the development of psilocybin-based therapeutics. This document summarizes quantitative stability data, details relevant experimental protocols, and provides visual representations of metabolic pathways and analytical workflows.

Introduction: The Importance of this compound in Psilocybin Analysis

Psilocybin, a naturally occurring psychedelic prodrug found in certain species of mushrooms, is rapidly dephosphorylated in the body to its pharmacologically active metabolite, psilocin. Psilocin then undergoes extensive phase II metabolism, primarily through glucuronidation, to form this compound (PCG).[1] This conjugation significantly increases the water solubility of the compound, facilitating its excretion in urine.

Forensic and clinical analyses have demonstrated that PCG is the major metabolite of psilocin found in biological fluids.[2] In fact, up to 80% of psilocin in serum can be present as its glucuronide conjugate approximately five hours after ingestion.[3][4] Crucially, PCG has been shown to be significantly more stable than the parent psilocin in biological specimens, making it a more reliable and persistent biomarker for psilocybin intake.[5][6] The labile nature of psilocin, which is prone to oxidation, presents analytical challenges that can be mitigated by targeting its more stable glucuronidated form.[3][6]

Metabolic Pathway of Psilocybin

The metabolic conversion of psilocybin to psilocin and subsequently to this compound is a critical pathway to understand for accurate bioanalysis. The dephosphorylation of psilocybin to the active psilocin is primarily mediated by alkaline phosphatase in the intestine and liver.[4] Psilocin is then glucuronidated by UDP-glucuronosyltransferases (UGTs), with UGT1A10 showing the highest activity, to form the inactive PCG, which is then eliminated.[3]

Stability of this compound: A Comparative Analysis

Multiple studies have consistently demonstrated the superior stability of PCG compared to psilocin in various biological matrices. Psilocin is susceptible to oxidative degradation, which can lead to an underestimation of its concentration if samples are not handled and stored properly.[3][6]

Quantitative Stability Data

The following tables summarize the available data on the stability of this compound and psilocin under different storage conditions.

Table 1: Long-Term Stability in Frozen Samples (-20°C)

| Analyte | Matrix | Storage Duration | Stability | Reference |

| This compound | Serum, Urine | 6 months | Greater stability than psilocin | [5] |

| Psilocin | Serum, Urine | 6 months | Less stable than this compound | [5] |

| Psilocin | Plasma | 14 days | Stable | [7] |

| Psilocin | Oral Fluid | 24 hours | Stable | [8] |

Table 2: Short-Term Stability

| Analyte | Matrix | Storage Temperature | Storage Duration | Stability Findings | Reference |

| This compound | Whole Blood | Room Temperature | 1 week | More stable than psilocin | [5][6] |

| Psilocin | Whole Blood | Room Temperature | 1 week | Continuous decrease, ~90% loss | [8] |

| Psilocin | Whole Blood | 4°C | 7 days | Significantly improved stability over room temp. | [8] |

| Psilocin | Oral Fluid | 4°C | 72 hours | Stable | [8] |

| Psilocin | Oral Fluid | 24°C | 24 hours | Stable | [8] |

Table 3: Freeze-Thaw Stability

| Analyte | Matrix | Cycles | Stability Findings | Reference |

| Psilocin | Plasma | 3 | Stable | [7] |

| Psilocin | Oral Fluid | 3 | Unstable, with variations between -73% and -60% | [8] |

It is important to note that freezing whole blood has been reported to cause uncontrollable loss of psilocin, possibly due to hemolysis and the release of enzymes.[4] Therefore, it is recommended to centrifuge blood samples and freeze the resulting serum or plasma.[4]

Experimental Protocols

Accurate quantification of psilocin and its glucuronide metabolite requires robust and validated analytical methods. The following sections detail key experimental procedures for sample preparation and analysis.

Sample Preparation and Hydrolysis

To determine the total psilocin concentration (free and conjugated), enzymatic hydrolysis of PCG is a necessary step.

Optimized Enzymatic Hydrolysis Protocol:

-

Sample Collection: Collect blood in tubes without additives for serum or with an appropriate anticoagulant for plasma. Urine samples should be collected in sterile containers.

-

Stabilization: For serum and plasma samples, add a stabilizer such as ascorbic acid to prevent the oxidative degradation of psilocin during incubation.[5][6]

-

Enzyme Selection: Use β-glucuronidase from Escherichia coli, which has been shown to be more effective for the hydrolysis of PCG than sources like Helix pomatia.[5][6][9]

-

Incubation:

-

Extraction: Following hydrolysis, perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate and concentrate the psilocin from the biological matrix.

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of psilocin.

Exemplary LC-MS/MS Parameters:

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is commonly used.[3]

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., methanol (B129727) or acetonitrile) is typically employed.[3]

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive mode is suitable for psilocin analysis.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for psilocin and an internal standard (e.g., psilocin-d10).

-

Conclusions and Recommendations

For researchers, scientists, and drug development professionals, the following recommendations are crucial:

-

Prioritize PCG Analysis: When possible, analytical methods should be designed to directly quantify PCG or, at a minimum, to quantify total psilocin after enzymatic hydrolysis.

-

Adhere to Best Practices for Sample Handling:

-

For blood samples, separate serum or plasma from whole blood as soon as possible and store frozen.

-

Use stabilizers like ascorbic acid, particularly when analyzing for psilocin, to prevent oxidative loss.

-

Protect samples from light and elevated temperatures.

-

-

Optimize Hydrolysis Conditions: When measuring total psilocin, utilize β-glucuronidase from E. coli and ensure optimized incubation conditions for complete hydrolysis of PCG.

-

Employ Validated LC-MS/MS Methods: For accurate and sensitive quantification, use validated LC-MS/MS methods with appropriate internal standards.

By adhering to these guidelines, researchers can ensure the integrity of their samples and the accuracy of their analytical results, which is paramount for the advancement of research and development in the field of psychedelic medicine.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Detection of psilocin in body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glucuronidation of Psilocin and 4-Hydroxyindole by the Human UDP-Glucuronosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ricardinis.pt [ricardinis.pt]

- 5. Synthesis, hydrolysis and stability of psilocin glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Optimized glucuronide hydrolysis for the detection of psilocin in human urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of Total Psilocin in Urine by LC-MS/MS Following Enzymatic Hydrolysis

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the quantification of total psilocin in human urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Given that psilocin is extensively metabolized to Psilocin O-Glucuronide, a hydrolysis step is essential for accurate quantification of total psilocin exposure.[1] This protocol employs enzymatic hydrolysis with β-glucuronidase to convert the glucuronidated metabolite back to psilocin, followed by Solid-Phase Extraction (SPE) for sample cleanup. The subsequent LC-MS/MS analysis provides high selectivity and sensitivity for reliable quantification. This method is suitable for clinical research, forensic toxicology, and pharmacokinetic studies.

Introduction

Psilocybin, a psychoactive compound found in several species of fungi, is rapidly dephosphorylated in the body to its active metabolite, psilocin. Psilocin then undergoes extensive phase II metabolism, primarily forming this compound, which is excreted in the urine.[1] Direct analysis of psilocin in urine would therefore grossly underestimate the extent of exposure.

To accurately determine the total psilocin concentration, enzymatic hydrolysis of the glucuronide conjugate is necessary.[2] This method describes an optimized protocol using E. coli β-glucuronidase, which has been shown to be highly effective for the complete hydrolysis of this compound.[2][3] Following hydrolysis, a solid-phase extraction (SPE) step is utilized to remove matrix interferences from the urine, leading to a cleaner extract and reducing ion suppression during LC-MS/MS analysis.[4] The method is validated for its linearity, sensitivity, accuracy, and precision, making it a reliable tool for researchers.

Experimental Protocols

Materials and Reagents

-

Standards: Psilocin and Psilocin-D10 (internal standard, IS) certified reference materials (1 mg/mL in methanol).

-

Enzyme: β-Glucuronidase from E. coli (≥50,000 units/mL solution).

-

Buffers: 0.1 M Phosphate (B84403) buffer (pH 6.0), 0.1 M Acetate (B1210297) buffer (pH 5.0).

-

Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), and water. Formic Acid (reagent grade).

-

SPE Columns: Mixed-mode solid-phase extraction columns.

-

Urine: Drug-free human urine for calibration standards and quality controls.

Instrumentation

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation Protocol

-

Sample Aliquoting and Spiking:

-

To 1.0 mL of urine sample (calibrator, control, or unknown), add 20 µL of Psilocin-D10 internal standard solution (e.g., at a concentration of 1 µg/mL).

-

-

Enzymatic Hydrolysis:

-

Solid-Phase Extraction (SPE):

-

Condition Column: Condition the SPE column by sequentially washing with 3 mL of Methanol, 3 mL of DI Water, and 3 mL of 0.1 M Phosphate Buffer (pH 6.0).[5]

-

Load Sample: After incubation and cooling, load the entire sample onto the conditioned SPE column. Allow the sample to pass through at a slow flow rate (1-2 mL/min).[5]

-

Wash Column: Wash the column with 3 mL of DI Water, followed by 3 mL of Methanol to remove interferences.[5] Dry the column thoroughly under vacuum for 5 minutes.

-

Elute Analyte: Elute psilocin with 3 mL of ethyl acetate containing 2% ammonium (B1175870) hydroxide.[4][5]

-

-

Evaporation and Reconstitution:

LC-MS/MS Method

The chromatographic and mass spectrometric parameters are summarized in the tables below.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

|---|---|

| LC Column | C18 Column (e.g., 100 x 2.1 mm, 2.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.5 mL/min[1][4] |

| Injection Volume | 5 µL[1] |

| Column Temp. | 40°C[1][4] |

| Gradient | See Table 2 |

Table 2: LC Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

|---|---|---|

| 0.0 | 95 | 5 |

| 0.5 | 95 | 5 |

| 6.0 | 50 | 50 |

| 6.1 | 10 | 90 |

| 8.0 | 10 | 90 |

| 8.1 | 95 | 5 |

| 10.0 | 95 | 5 |

Table 3: Mass Spectrometry Parameters

| Parameter | Value |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Curtain Gas | Optimized for instrument |

| IonSpray Voltage | ~5500 V |

| Temperature | ~500°C |

| MRM Transitions | See Table 4 |

Table 4: MRM Transitions for Analytes

| Analyte | Precursor Ion (Q1, m/z) | Product Ion (Q3, m/z) | Dwell Time (ms) | DP (V) | CE (V) |

|---|---|---|---|---|---|

| Psilocin (Quantifier) | 205.1 | 160.1 | 150 | 35 | 25 |

| Psilocin (Qualifier) | 205.1 | 115.0 | 150 | 35 | 30 |

| Psilocin-D10 (IS) | 215.1 | 66.1 | 150 | 40 | 35 |

(DP: Declustering Potential, CE: Collision Energy. These values should be optimized for the specific instrument used.)[6]

Data Presentation and Results

The method was validated according to established guidelines. A summary of the quantitative performance is provided below.

Table 5: Method Performance Characteristics

| Parameter | Result |

|---|---|

| Linear Range | 5 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995[4] |

| Limit of Detection (LOD) | 5 ng/mL[4] |

| Limit of Quantification (LOQ) | 10 ng/mL[4] |

| Intra-day Precision (%CV) | < 5%[4] |

| Inter-day Precision (%CV) | < 8%[4] |

| Accuracy (% Recovery) | 88% - 95%[4] |

| Matrix Effect | < 15% |

Experimental Workflow Diagram

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. Optimized glucuronide hydrolysis for the detection of psilocin in human urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. unitedchem.com [unitedchem.com]

- 6. Fast, 3.5 Minute Analysis of Psilocin and Psilocybin in Urine by LC-MS/MS [restek.com]

Application Note: GC-MS Analysis of Psilocin O-Glucuronide Following Derivatization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Psilocin O-glucuronide is the primary metabolite of psilocin, the psychoactive compound derived from psilocybin. Its analysis is crucial for pharmacokinetic and forensic studies. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often employed for its direct analysis, gas chromatography-mass spectrometry (GC-MS) offers high separation efficiency and is a valuable alternative, particularly when coupled with appropriate derivatization. This application note details a comprehensive protocol for the analysis of intact this compound by GC-MS following a silylation derivatization procedure. This method enhances the volatility and thermal stability of the analyte, enabling its successful chromatographic separation and mass spectrometric detection.

Introduction

Psilocybin, a naturally occurring psychedelic prodrug, is rapidly dephosphorylated in the body to its active metabolite, psilocin. Psilocin then undergoes extensive phase II metabolism, primarily through glucuronidation, to form this compound.[1][2] This glucuronide conjugate is more stable than its parent compound, psilocin, making it a reliable target for detecting psilocybin use.[1][3] While LC-MS/MS allows for the direct analysis of this polar metabolite, GC-MS analysis necessitates a derivatization step to increase the analyte's volatility and prevent thermal degradation in the GC inlet and column.[4][5][6]

Silylation is a common and effective derivatization technique for compounds containing hydroxyl and amine groups. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups.[6][7][8][9] This application note provides a detailed protocol for the extraction, silylation, and subsequent GC-MS analysis of this compound from biological matrices.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is designed for the extraction of this compound from urine samples.

Materials:

-

Mixed-mode solid-phase extraction (SPE) columns

-

Phosphate (B84403) buffer (pH 6)

-

Deionized water

-

Ethyl acetate (B1210297)

-

Ammonium (B1175870) hydroxide

-

Nitrogen gas evaporator

Procedure:

-

Dilute 1 mL of urine sample with 1 mL of phosphate buffer (pH 6).

-

Condition the mixed-mode SPE column by washing with 3 mL of methanol followed by 3 mL of deionized water.

-

Apply the diluted urine sample to the SPE column.

-

Wash the column with 3 mL of deionized water, followed by 3 mL of methanol.

-

Elute the analytes with 3 mL of ethyl acetate containing 2% ammonium hydroxide, followed by 3 mL of methanol containing 4% ammonium hydroxide.

-

Collect the eluates and evaporate to dryness under a gentle stream of nitrogen at approximately 35°C.

Derivatization: Silylation

Materials:

-

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

-

Pyridine

-

Heating block or oven

Procedure:

-

Reconstitute the dried extract from the SPE procedure in 50 µL of pyridine.

-

Add 50 µL of MSTFA to the reconstituted sample.

-

Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization of all active hydrogens on the this compound molecule.

-

After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Analysis

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890B GC with 5977A MS).[10]

GC Conditions:

-

Injection Volume: 1 µL

-

Inlet Temperature: 250°C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Oven Program:

-

Initial temperature: 100°C, hold for 1 minute

-

Ramp: 15°C/min to 300°C

-

Hold: 5 minutes at 300°C

-

-

Column: HP-5MS (or equivalent) 30 m x 0.25 mm, 0.25 µm film thickness

MS Conditions:

-

Ion Source: Electron Ionization (EI)

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Electron Energy: 70 eV

-

Acquisition Mode: Full Scan (m/z 50-800) and/or Selected Ion Monitoring (SIM) for enhanced sensitivity.

Data Presentation

The derivatization process with MSTFA will add multiple trimethylsilyl (TMS) groups to the this compound molecule. The expected mass spectrum of the derivatized compound will show characteristic fragments that can be used for identification and quantification.

| Analyte | Derivatizing Agent | Expected Molecular Ion (M+) of Derivative | Key Diagnostic Ions (m/z) |

| This compound | MSTFA | (Theoretical) | (Illustrative) m/z 204 (psilocin TMS), m/z 73 (TMS), other fragments |

Note: The exact molecular ion and fragmentation pattern would need to be determined experimentally as this is a novel application. For psilocin itself, after derivatization with MSTFA, characteristic ions include m/z 348, 291, and 290.[7] It is anticipated that the derivatized glucuronide would produce some of these ions upon fragmentation, in addition to fragments characteristic of the silylated glucuronic acid moiety.

Visualizations

Caption: Experimental workflow for GC-MS analysis of this compound.

Caption: Derivatization pathway of this compound with MSTFA.

Discussion

The described method provides a framework for the analysis of intact this compound using GC-MS. The key to this protocol is the silylation step, which renders the polar and non-volatile glucuronide amenable to gas chromatography. While many forensic and clinical laboratories opt for hydrolysis to measure total psilocin, the direct analysis of the glucuronide can offer a more precise picture of the metabolic profile and time course of psilocybin ingestion.[4][5]

It is important to note that psilocin itself is an unstable compound, and the glucuronide is significantly more stable, making it a better analyte for long-term storage and analysis.[1][3] The chromatographic separation must also be sufficient to distinguish the derivatized this compound from other endogenous compounds and potential isomers, such as bufotenine (B1668041) glucuronide.[1]

Conclusion

This application note outlines a detailed protocol for the GC-MS analysis of this compound after derivatization. By converting the analyte to a more volatile and thermally stable form, this method allows for the use of GC-MS in the comprehensive analysis of psilocybin metabolites. This can be particularly valuable in research and forensic settings where detailed metabolic information is required. The provided workflows and protocols offer a solid foundation for laboratories looking to develop and validate methods for the analysis of this important biomarker.

References

- 1. researchgate.net [researchgate.net]

- 2. Glucuronidation of Psilocin and 4-Hydroxyindole by the Human UDP-Glucuronosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, hydrolysis and stability of psilocin glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. psilosybiini.info [psilosybiini.info]

- 8. researchgate.net [researchgate.net]

- 9. Analysis of psilocybin and psilocin in Psilocybe subcubensis Guzmán by ion mobility spectrometry and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes: Enzymatic Hydrolysis of Psilocin O-Glucuronide with β-Glucuronidase for Accurate Psilocin Quantification

Introduction

Psilocybin, a psychoactive compound found in certain species of mushrooms, is rapidly dephosphorylated in the body to its active metabolite, psilocin. Psilocin subsequently undergoes glucuronidation, a major metabolic pathway, forming Psilocin O-Glucuronide, which is then excreted in urine.[1][2] For forensic and clinical analysis, the quantification of psilocin in biological samples is crucial. Since a significant portion of psilocin is present as the glucuronide conjugate, an efficient hydrolysis step is necessary to cleave the glucuronic acid moiety and enable the detection of total psilocin.[3] Enzymatic hydrolysis using β-glucuronidase is the preferred method over acid or alkaline hydrolysis as it is more specific and less likely to cause degradation of the target analyte.[4][5] This document provides a detailed protocol for the enzymatic hydrolysis of this compound in urine samples using β-glucuronidase from Escherichia coli (E. coli), which has been shown to be highly effective for this purpose.[1][4][6]

Principle of the Method

β-glucuronidase is a hydrolase enzyme that specifically catalyzes the cleavage of the β-D-glucuronic acid residue from glucuronide conjugates.[7][8] In this application, β-glucuronidase is added to a urine sample containing this compound. Under optimized conditions of pH, temperature, and incubation time, the enzyme hydrolyzes the conjugate, releasing free psilocin. The total psilocin concentration can then be accurately quantified using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][9]

Quantitative Data Summary

The efficiency of the enzymatic hydrolysis is dependent on several factors, including the source of the β-glucuronidase, pH, temperature, and incubation time. The following table summarizes the optimized conditions for the hydrolysis of this compound based on published data.

| Parameter | Optimal Condition | Source Enzyme | Notes |

| pH | 6.0[4] | E. coli β-glucuronidase | The optimal pH for E. coli β-glucuronidase is generally between 6.0 and 7.0.[7][8] |

| Temperature | 37°C[4] | E. coli β-glucuronidase | While some protocols for other glucuronides suggest higher temperatures, 37°C is optimal for psilocin to balance enzyme activity and analyte stability.[5][10] |

| Incubation Time | 2 hours[4] | E. coli β-glucuronidase | A 2-hour incubation period has been shown to be sufficient for complete hydrolysis of this compound.[4] |

| Enzyme Concentration | 5000 units/mL of urine[4] | E. coli β-glucuronidase | The required enzyme concentration can vary, and it is advisable to optimize based on the specific enzyme lot and sample matrix.[11] |

Experimental Protocol

This protocol outlines the steps for the enzymatic hydrolysis of this compound in a urine sample prior to instrumental analysis.

Materials and Reagents:

-

Urine sample suspected to contain this compound

-

β-glucuronidase from E. coli (e.g., Sigma-Aldrich, Roche)[7][12]

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 6.0)

-

Ascorbic acid (optional, as a stabilizer for psilocin)[1][6]

-

Internal standard (e.g., psilocin-d4)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Centrifuge

-

Incubator or water bath

-

Vortex mixer

-

Evaporation system (e.g., nitrogen evaporator)

-

LC-MS/MS system for analysis

Procedure:

-

Sample Preparation:

-

Thaw the frozen urine sample to room temperature.

-

Vortex the sample to ensure homogeneity.

-

Centrifuge the urine sample to pellet any particulate matter.

-

Transfer a known volume (e.g., 1 mL) of the supernatant to a clean reaction tube.

-

-

Addition of Stabilizer and Internal Standard:

-

pH Adjustment:

-

Add phosphate buffer (pH 6.0) to the urine sample to adjust the pH to the optimal range for the enzyme.

-

-

Enzymatic Hydrolysis:

-

Termination of Reaction and Extraction:

-

After incubation, stop the enzymatic reaction by adding a suitable organic solvent for extraction (e.g., ethyl acetate).

-

Vortex the mixture vigorously for several minutes to extract the psilocin into the organic phase.

-

Centrifuge the sample to separate the organic and aqueous layers.

-

-

Sample Clean-up and Concentration:

-

Carefully transfer the organic layer to a new tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

-

Reconstitution and Analysis:

-

Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

-

Vortex the reconstituted sample.

-

Transfer the sample to an autosampler vial for injection into the LC-MS/MS system.

-

-

Quantification:

-

Quantify the concentration of psilocin in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

-

Visualizations

Chemical Reaction of this compound Hydrolysis

Caption: Enzymatic cleavage of this compound by β-glucuronidase.

Experimental Workflow for Enzymatic Hydrolysis

Caption: Workflow for the hydrolysis and analysis of psilocin.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, hydrolysis and stability of psilocin glucuronide. | Semantic Scholar [semanticscholar.org]

- 3. Glucuronidation of Psilocin and 4-Hydroxyindole by the Human UDP-Glucuronosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimized glucuronide hydrolysis for the detection of psilocin in human urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. covachem.com [covachem.com]

- 6. Synthesis, hydrolysis and stability of psilocin glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. β-グルクロニダーゼ from E. coli K 12 | Sigma-Aldrich [sigmaaldrich.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Drug Conjugate Analysis using β-Glucuronidases [sigmaaldrich.com]

- 12. custombiotech.roche.com [custombiotech.roche.com]

Application Note: Solid-Phase Extraction for the Quantification of Psilocin O-Glucuronide in Human Plasma

Abstract

This application note details a robust and reliable method for the quantification of Psilocin O-Glucuronide in human plasma. As the direct analysis of the intact glucuronide metabolite can be challenging, the prevalent and well-documented approach involves an indirect quantification. This method employs enzymatic hydrolysis to convert this compound to its aglycone, psilocin, followed by solid-phase extraction (SPE) for sample cleanup and concentration prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This procedure allows for the determination of "total psilocin," which is a reliable indicator of psilocybin exposure. The protocol described herein is intended for researchers, scientists, and drug development professionals requiring accurate and reproducible measurements of this key metabolite in plasma samples.

Introduction

Psilocybin, a psychoactive compound found in certain species of fungi, is rapidly dephosphorylated in the body to its active metabolite, psilocin. Psilocin then undergoes extensive phase II metabolism, primarily through glucuronidation, to form this compound, which is the major metabolite circulating in the bloodstream. Due to the inherent instability of psilocin, which is susceptible to oxidation, and the challenges associated with the direct analysis of its highly polar glucuronide conjugate, quantitative methods often focus on the measurement of total psilocin after enzymatic hydrolysis.[1][2] This approach provides a comprehensive measure of psilocin exposure.

Solid-phase extraction is a critical step in the sample preparation workflow, offering significant advantages over liquid-liquid extraction by providing cleaner extracts, higher recovery, and reduced matrix effects.[3] This application note provides a detailed protocol for the enzymatic hydrolysis of this compound followed by the solid-phase extraction of the resulting psilocin from human plasma.

Experimental

Materials and Reagents

-

Human plasma (with anticoagulant, e.g., K2-EDTA)

-

Psilocin and Psilocin-d10 (internal standard) certified reference standards

-

Ascorbic acid[5]

-

Phosphate (B84403) buffer (pH 6.0)[4]

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (B52724) (LC-MS grade)

-

Ethyl acetate (B1210297) (LC-MS grade)

-

Formic acid

-

Deionized water

-

Mixed-mode cation exchange SPE cartridges

Equipment

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Water bath or incubator

-

SPE manifold

-

Nitrogen evaporator

-

LC-MS/MS system

Analytical Procedure

The overall workflow for the determination of total psilocin from this compound in plasma is depicted below.

Caption: Quantification of this compound Workflow.

Detailed Protocol

1. Sample Pre-treatment and Enzymatic Hydrolysis

-

To 500 µL of human plasma in a microcentrifuge tube, add a solution of ascorbic acid to prevent oxidation of psilocin.

-

Spike the sample with an appropriate amount of the internal standard (Psilocin-d10).

-

Add 25 µL of a 50,000 unit/mL solution of β-glucuronidase from E. coli and 0.5 mL of 0.1 M phosphate buffer (pH 6.0).[4]

-

Vortex the mixture gently.

-

Incubate the sample at 55°C for 20 minutes to ensure complete hydrolysis of the this compound.[4]

-

Cool the sample to room temperature.

-

Centrifuge the sample to pellet any precipitated proteins. The supernatant is used for the SPE step.

2. Solid-Phase Extraction (SPE)

-

Condition the SPE Cartridge: Sequentially wash the mixed-mode cation exchange SPE cartridge with 3 mL of methanol, 3 mL of deionized water, and 3 mL of 0.1 M phosphate buffer (pH 6.0).[4]

-

Load the Sample: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

-

Wash the Cartridge: Wash the cartridge sequentially with 2 mL of deionized water, 1 mL of 0.1 M acetic acid, and 2 mL of methanol to remove interfering substances.[4]

-

Dry the Cartridge: Dry the cartridge thoroughly under a vacuum for approximately 10 minutes.

-

Elute Psilocin: Elute the psilocin from the cartridge with 2 mL of a solution of dichloromethane/isopropanol/ammonium hydroxide (78:20:2 v/v/v).[4]

3. Final Sample Preparation and Analysis

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90:10 v/v 10 mM ammonium formate (B1220265) with 0.1% formic acid / acetonitrile with 0.1% formic acid).[4]

-

Analysis: Transfer the reconstituted sample to an autosampler vial for analysis by LC-MS/MS.

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of psilocin from plasma using SPE and LC-MS/MS.

Table 1: Method Validation Parameters for Psilocin in Plasma

| Parameter | Result | Reference |

| Linearity Range | 2 - 100 ng/mL | [1] |

| Limit of Detection (LOD) | 0.1 ng/mL | [1] |

| Limit of Quantification (LOQ) | 0.34 ng/mL | [1] |

| Recovery | >86% | [1] |

| Matrix Effects | <110% | [1] |

| Interday Precision (RSD) | 1.5 - 4.3% | [1] |

| Intraday Precision (RSD) | 1.5 - 4.3% | [1] |

| Bias | within ±9% | [1] |

Table 2: Alternative SPE Method Performance for Psilocin in Whole Blood

| Parameter | Result | Reference |

| Linearity Range | 0.7 - 200 ng/mL | [6] |

| Recovery | ≥89% | [6] |

Discussion